molecular formula C14H17ClN2O4 B064851 4-クロロ-6,7-ビス(2-メトキシエトキシ)キナゾリン CAS No. 183322-18-1

4-クロロ-6,7-ビス(2-メトキシエトキシ)キナゾリン

カタログ番号 B064851
CAS番号: 183322-18-1
分子量: 312.75 g/mol
InChIキー: ZPJLDMNVDPGZIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and related compounds involves multiple steps, including etherification, nitration, reduction, and cyclization processes. The synthesis starts from ethyl 3,4-dihydroxybenzoate, leading to high yields and demonstrating efficiency and environmental friendliness suitable for scale-up production (Sun Zhi-zhong, 2011).

Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline derivatives has been extensively characterized using various analytical techniques such as IR, NMR, and mass spectrometry. These analyses confirm the molecular structure and help in understanding the compound's chemical behavior and reactivity (Gong Ping, 2005).

Chemical Reactions and Properties

Quinazoline derivatives, including 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, undergo various chemical reactions that enable their application in different fields. These reactions typically involve nucleophilic substitutions and cyclization processes that lead to diverse functionalized compounds with potential biological activities (Yiqiang Ouyang et al., 2016).

科学的研究の応用

受容体チロシンキナーゼ(RTK)阻害剤の合成

“4-クロロ-6,7-ビス(2-メトキシエトキシ)キナゾリン”は、受容体チロシンキナーゼ(RTK)阻害剤の合成における前駆体として使用されてきました . RTK阻害剤は、シグナル伝達カスケードによって多くのタンパク質の活性化を担う酵素であるチロシンキナーゼを特異的に標的とし、阻害する標的療法の一種です。 これらの阻害剤は、がんの治療に有望視されています .

デュアルRTKおよびヒストン脱アセチル化酵素(HDAC)阻害剤の合成

この化合物は、デュアルRTKおよびHDAC阻害剤の合成にも使用されてきました . HDAC阻害剤は、ヒストン脱アセチル化酵素を阻害する薬物の一種であり、がんの治療法として研究されています。 RTK阻害とHDAC阻害を組み合わせることで、研究者はより効果的ながん治療法の開発を目指しています .

抗がん化合物の合成

“4-クロロ-6,7-ビス(2-メトキシエトキシ)キナゾリン”は、さまざまな抗がん化合物の合成における合成中間体です . これらの化合物は、がん細胞の増殖を阻害することを目的としており、前臨床試験および臨床試験で有望な結果を示しています .

EGFR阻害剤の合成

この化合物は、エルロチニブなどのEGFR阻害剤の合成における合成中間体でもあります . EGFR阻害剤は、上皮成長因子受容体(EGFR)に結合し、それによって受容体の活性化と下流のシグナル伝達経路を遮断し、がん細胞の増殖を阻害する薬物です .

オーロラ2キナーゼ阻害

“4-クロロ-6,7-ビス(2-メトキシエトキシ)キナゾリン”は、オーロラ2キナーゼ阻害剤として知られています . <a data-citationid="2f255263-2306-1a25-350e-fbabf0631517-30-group" h="ID=SERP,5015.1" href="https://www.caymanchem.

作用機序

Target of Action

The primary targets of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline are Aurora Kinase 2 (ARK-2) and Platelet-Derived Growth Factor (PDGF) . These targets play crucial roles in cell division and growth, respectively. ARK-2 is involved in the regulation of the cell cycle, particularly during mitosis, while PDGF is a potent mitogen for cells of mesenchymal origin.

Mode of Action

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline acts as an inhibitor of its primary targets. It binds to the active sites of ARK-2 and PDGF, preventing these proteins from performing their normal functions . This interaction leads to changes in cellular processes, particularly those related to cell division and growth.

Biochemical Pathways

The inhibition of ARK-2 and PDGF affects several biochemical pathways. The most significant of these is the cell cycle pathway , where ARK-2 normally promotes progression from G2 to M phase. Its inhibition can lead to cell cycle arrest . PDGF inhibition, on the other hand, can lead to reduced cell proliferation and angiogenesis .

Result of Action

The molecular and cellular effects of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline’s action include cell cycle arrest and reduced cell proliferation . These effects can lead to the death of rapidly dividing cells, such as cancer cells, making this compound potentially useful in cancer treatment.

Safety and Hazards

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

生化学分析

Biochemical Properties

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is known to interact with various enzymes and proteins. It is a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors . RTKs are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones. As such, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline plays a role in modulating biochemical reactions involving these molecules.

Cellular Effects

The cellular effects of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline are primarily related to its role as a precursor in the synthesis of RTK inhibitors . RTK inhibitors can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. They can inhibit the proliferation of cells, making them useful in the treatment of cancer .

Molecular Mechanism

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline exerts its effects at the molecular level through its role as a precursor in the synthesis of RTK inhibitors . These inhibitors can bind to RTKs, inhibiting their activity and thus impacting various cellular processes. This can lead to changes in gene expression and cellular metabolism .

特性

IUPAC Name

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLDMNVDPGZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461407
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183322-18-1
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (2.28 g, 7.7 mmol) and POCl3 (10 mL) in toluene (30 mL) was heated at 125° C. for 5 hours, to afford 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as a solid (2.212 g, 91%). 1H NMR (300 MHz, CDCl3) δ 8.86 (s, 1H), 7.44 (s, 1H), 7.34 (s, 1H), 4.34 (t, 4H), 3.89 (t, 4H), 3.50 (s, 3H), 3.49 (s, 3H); LC-MS (ESI) m/z 313 (M+H)+.
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The U.S. Pat. No. 5,747,498 (herein after referred to as the '498 patent) makes no reference to the existence of specific polymorphic forms of erlotinib hydrochloride. In this patent, it is disclosed that the compound is isolated according to conventional techniques; more precisely, according to the embodiments exemplified, crude erlotinib hydrochloride residue (obtained by reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with 3-ethynylaniline or its hydrochloride salt in a solvent such as a C1-C6-alcohol, dimethylformamide, N-methylpyrrolidin-2-one, chloroform, acetonitrile, tetrahydrofuran, 1,4-dioxane, pyridine or other aprotic solvents, preferably isopropanol) is basified with saturated aqueous NaHCO3 in the presence of methanol and chloroform followed by flash chromatography on silica using 30% acetone in hexane to afford erlotinib free base, which is further treated with hydrochloric acid in the presence of diethyl ether and chloroform to give erlotinib hydrochloride (melting point: 228°-230° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 6,7-bis(2-methoxy-ethoxy)-quinazolone (500 mg, 1.7 mmol), from Preparation 1, in CHCl3 (10 mL) containing one drop of DMF was added oxalylchloride (490 μL, 5.6 mmol) in several portions over 5 minutes. Once foaming ceased the solution was refluxed 1.5 hours. The solvent was removed in vacuo and the residue was dissolved in 1,2-dichloroethane (20 mL) and washed two times with 80 mL saturated aqueous Na2CO3. The organic phase was dried over Na2SO4, and concentrated in vacuo to afford solid title product (520 mg, 92%; M.P. 108°-109° C.).
Name
6,7-bis(2-methoxy-ethoxy)-quinazolone
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
490 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Reactant of Route 3
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Reactant of Route 5
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Reactant of Route 6
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Q & A

Q1: What is the role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in the synthesis of Erlotinib Hydrochloride?

A1: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as a key intermediate in the synthesis of Erlotinib Hydrochloride. [, ] Both research papers describe a synthetic route where this compound reacts with m-ethynylaniline or m-aminostyrene, leading to the formation of the final drug molecule or a related impurity, respectively. You can find more details about the reaction conditions and yields in the papers:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。